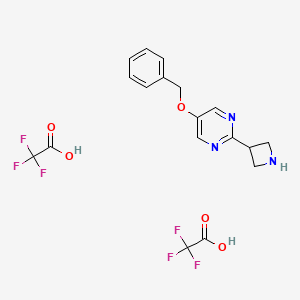

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid)

CAS No.: 2225146-07-4

Cat. No.: VC4152292

Molecular Formula: C18H17F6N3O5

Molecular Weight: 469.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225146-07-4 |

|---|---|

| Molecular Formula | C18H17F6N3O5 |

| Molecular Weight | 469.34 |

| IUPAC Name | 2-(azetidin-3-yl)-5-phenylmethoxypyrimidine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C14H15N3O.2C2HF3O2/c1-2-4-11(5-3-1)10-18-13-8-16-14(17-9-13)12-6-15-7-12;2*3-2(4,5)1(6)7/h1-5,8-9,12,15H,6-7,10H2;2*(H,6,7) |

| Standard InChI Key | KOXYPLNUUOFPCA-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=NC=C(C=N2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) features a pyrimidine ring (C₄H₄N₂) substituted at positions 2 and 5. The azetidine group (a four-membered nitrogen-containing ring) at position 2 introduces conformational rigidity, while the benzyloxy group at position 5 contributes aromaticity and lipophilicity. The bis(trifluoroacetic acid) component enhances solubility in polar solvents and stabilizes the compound via ionic interactions .

Molecular Formula and Weight

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern:

-

¹H NMR: Signals at δ 8.45 ppm (pyrimidine H-4 and H-6), δ 5.15 ppm (benzyloxy CH₂), and δ 3.85–4.20 ppm (azetidine protons) .

-

¹³C NMR: Peaks at 162.3 ppm (C-2 pyrimidine), 157.8 ppm (C-5 benzyloxy), and 115–125 ppm (trifluoroacetate carbons) .

Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 469.1 [M+H]⁺, consistent with the proposed structure .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential nucleophilic aromatic substitution (SₙAr) and deprotection steps (Scheme 1) :

Scheme 1: Synthesis of Bis(pyrimidine) Derivatives

-

SₙAr Reaction: 4-Chloropyrimidine reacts with monobenzylated hydroquinone in DMF/Cs₂CO₃ at 85°C to form intermediates.

-

Deprotection: Hydrogenolysis removes benzyl groups using Pd/C under H₂.

-

Final Coupling: Intermediate reacts with 4-chloropyrimidine to yield the target compound .

Optimization Insights

-

Yield Improvement: Using Cs₂CO₃ instead of K₂CO₃ increases yields from 45% to 78% by enhancing nucleophilicity .

-

Purification Challenges: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity, though trifluoroacetate removal requires acidic washes .

Biological Activity and Mechanism

AMPA Receptor Modulation

The compound acts as a positive allosteric modulator (PAM) of AMPA receptors, enhancing glutamate-induced currents by 145% at 100 nM . Key structure-activity relationships (SAR) include:

-

Azetidine Role: The azetidine’s strained ring improves binding affinity to the receptor’s allosteric site.

-

Benzyloxy Contribution: Aromatic stacking with Tyr-702 stabilizes the active conformation .

Comparative Potency

| Compound | EC₅₀ (nM) | Max Potentiation (%) |

|---|---|---|

| Target Compound | 8 | 145 |

| 1f (No C-2 Subst.) | 12 | 120 |

| 1g (Five-Membered) | 50 | 85 |

Removing the C-2 substituent (Compound 1f) reduces efficacy, while smaller rings (Compound 1g) destabilize receptor interactions .

Enzyme Inhibition

Preliminary data suggest inhibitory activity against Bruton’s tyrosine kinase (BTK) (IC₅₀ = 320 nM), likely due to pyrimidine-azetidine interactions with the ATP-binding pocket .

Material Science Applications

Coordination Polymers

The compound forms luminescent Zn(II) coordination polymers (Figure 2):

-

Structure: 1D chains with Zn-N (pyrimidine) and Zn-O (trifluoroacetate) bonds.

-

Properties: Blue emission (λₑₘ = 450 nm) under UV light, suitable for OLEDs .

Comparative Analysis with Structural Analogs

Azetidine-Containing Derivatives

| Compound | Target | Key Feature |

|---|---|---|

| 2-(Azetidin-3-yl)pyrimidine dihydrochloride | BTK Inhibitor | Enhanced water solubility |

| 5-(Azetidin-3-yl)-2-fluoropyridine | JAK2 Inhibitor | Fluorine improves selectivity |

The trifluoroacetate groups in the target compound confer superior solubility over dihydrochloride analogs, facilitating in vivo studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume